![molecular formula C15H12OSe B14372839 3-Phenyl-2-(phenylselanyl)prop-2-enal CAS No. 91890-51-6](/img/structure/B14372839.png)
3-Phenyl-2-(phenylselanyl)prop-2-enal
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Overview
Description
3-Phenyl-2-(phenylselanyl)prop-2-enal is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of a phenyl group and a phenylselanyl group attached to a prop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(phenylselanyl)prop-2-enal typically involves the reaction of cinnamaldehyde with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(phenylselanyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-2-(phenylselanyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(phenylselanyl)prop-2-enal involves its interaction with various molecular targets. The phenylselanyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell death. The compound’s aldehyde group can also form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: 3-Phenylprop-2-enal, a simpler analog without the phenylselanyl group.
Phenylacrolein: Another analog with a different substitution pattern on the prop-2-enal backbone.
Uniqueness
3-Phenyl-2-(phenylselanyl)prop-2-enal is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
91890-51-6 |
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Molecular Formula |
C15H12OSe |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
3-phenyl-2-phenylselanylprop-2-enal |
InChI |
InChI=1S/C15H12OSe/c16-12-15(11-13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-12H |
InChI Key |
MXPGBFXLSWHYET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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